(1S,2R,8R,8aR)-1,2,8-Triacetoxy-1,2,3,5,8,8a-hexahydro-5-oxyindolizine
(1S,2R,8R,8aR)-1,2,8-Triacetoxy-1,2,3,5,8,8a-hexahydro-5-oxyindolizine
Brand Name:
Vulcanchem
CAS No.:
149913-46-2
VCID:
VC0017355
InChI:
InChI=1S/C14H17NO7/c1-7(16)20-10-4-5-12(19)15-6-11(21-8(2)17)14(13(10)15)22-9(3)18/h4-5,10-11,13-14H,6H2,1-3H3/t10-,11-,13-,14-/m1/s1
SMILES:
CC(=O)OC1CN2C(C1OC(=O)C)C(C=CC2=O)OC(=O)C
Molecular Formula:
C₁₄H₁₇NO₇
Molecular Weight:
311.29
(1S,2R,8R,8aR)-1,2,8-Triacetoxy-1,2,3,5,8,8a-hexahydro-5-oxyindolizine
CAS No.: 149913-46-2
Cat. No.: VC0017355
Molecular Formula: C₁₄H₁₇NO₇
Molecular Weight: 311.29
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 149913-46-2 |
|---|---|
| Molecular Formula | C₁₄H₁₇NO₇ |
| Molecular Weight | 311.29 |
| IUPAC Name | [(1S,2R,8R,8aR)-1,8-diacetyloxy-5-oxo-2,3,8,8a-tetrahydro-1H-indolizin-2-yl] acetate |
| Standard InChI | InChI=1S/C14H17NO7/c1-7(16)20-10-4-5-12(19)15-6-11(21-8(2)17)14(13(10)15)22-9(3)18/h4-5,10-11,13-14H,6H2,1-3H3/t10-,11-,13-,14-/m1/s1 |
| SMILES | CC(=O)OC1CN2C(C1OC(=O)C)C(C=CC2=O)OC(=O)C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator